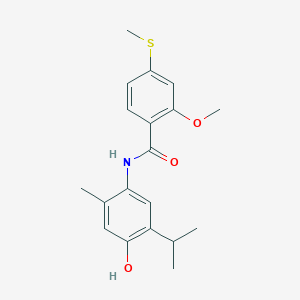
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinoline and a quinazolinone moiety
Métodos De Preparación
The synthesis of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be achieved through both conventional and microwave-induced methods. One common synthetic route involves the condensation of 2-chloro-7-methoxy-3-formylquinoline with 3-amino-4-(phenyldiazenyl) phenol under microwave irradiation. This reaction yields the intermediate compound 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl) phenol. Subsequent cyclization with chloroacetylchloride and 2-mercapto acetic acid under microwave irradiation produces the target compound .
Análisis De Reacciones Químicas
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Industry: Its potential use in materials science, particularly in the development of novel polymers and coatings, is being explored.
Mecanismo De Acción
The mechanism of action of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to bind to DNA with high affinity, inhibiting DNA topoisomerase and displaying cytotoxic and antitumor activities. This binding disrupts the normal function of the enzyme, leading to cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared to other quinazolinone derivatives, such as:
2-(2-chloro-7-methoxy-3-quinolyl)-3-[3-hydroxy-6-(aryldiazenyl) phenyl]-1,3-thiazolidin-4-one: This compound also contains a quinoline moiety and has shown similar biological activities.
3-chloro-4-(2-chloro-7-methoxy-3-quinolyl)-1-[3-hydroxy-6-(aryldiazenyl) phenyl] azetidin-2-one: Another related compound with potential antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the combination of quinoline and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
Propiedades
Fórmula molecular |
C24H18ClN3O2 |
|---|---|
Peso molecular |
415.9g/mol |
Nombre IUPAC |
2-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O2/c1-30-17-12-11-15-13-19(22(25)26-21(15)14-17)23-27-20-10-6-5-9-18(20)24(29)28(23)16-7-3-2-4-8-16/h2-14,23,27H,1H3 |
Clave InChI |
RHGIAUDSHVHYIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzoyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B395170.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide](/img/structure/B395172.png)
![Methyl 3-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzoate](/img/structure/B395174.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B395179.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-methoxy-2-naphthamide](/img/structure/B395180.png)
![1-Benzoyl-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B395182.png)
![4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B395184.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B395185.png)
![1-Benzhydryl-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395186.png)

![2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol](/img/structure/B395190.png)
![2-hydroxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B395191.png)
